molecular formula C34H33N3O3 B1253231 Ono-AE3-240

Ono-AE3-240

Cat. No.: B1253231
M. Wt: 531.6 g/mol
InChI Key: WXTQSWUTEXDKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ONO-AE3-240 is a synthetic organic compound known for its role as a selective antagonist of the prostaglandin E2 receptor subtype EP3. Prostaglandin E2 is a bioactive lipid that mediates various physiological processes, including inflammation, pain perception, and tumor progression. This compound has been studied for its potential therapeutic applications, particularly in cancer research .

Preparation Methods

The synthesis of ONO-AE3-240 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Naphthylpentanoyl Intermediate: This step involves the reaction of 4-methyl-2-naphthalen-1-ylpentanoic acid with appropriate reagents to form the naphthylpentanoyl intermediate.

    Amination and Pyrazolylmethylation: The intermediate is then subjected to amination and pyrazolylmethylation reactions to introduce the amino and pyrazolylmethyl groups.

    Final Coupling: The final step involves coupling the intermediate with benzoic acid to form this compound.

Chemical Reactions Analysis

ONO-AE3-240 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the pyrazolylmethyl group, can lead to the formation of different analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

ONO-AE3-240 exerts its effects by selectively antagonizing the prostaglandin E2 receptor subtype EP3. This receptor is a G-protein-coupled receptor that mediates various intracellular signaling pathways. By blocking the EP3 receptor, this compound inhibits the downstream signaling pathways involved in inflammation, pain perception, and tumor progression. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of protein kinase A (PKA) activity .

Properties

Molecular Formula

C34H33N3O3

Molecular Weight

531.6 g/mol

IUPAC Name

2-[[2-[(4-methyl-2-naphthalen-1-ylpentanoyl)amino]-4-(pyrazol-1-ylmethyl)phenyl]methyl]benzoic acid

InChI

InChI=1S/C34H33N3O3/c1-23(2)19-31(30-14-7-11-25-9-3-5-12-28(25)30)33(38)36-32-20-24(22-37-18-8-17-35-37)15-16-27(32)21-26-10-4-6-13-29(26)34(39)40/h3-18,20,23,31H,19,21-22H2,1-2H3,(H,36,38)(H,39,40)

InChI Key

WXTQSWUTEXDKIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)CN4C=CC=N4)CC5=CC=CC=C5C(=O)O

Synonyms

ONO-AE3-240

Origin of Product

United States

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